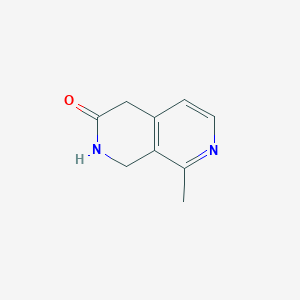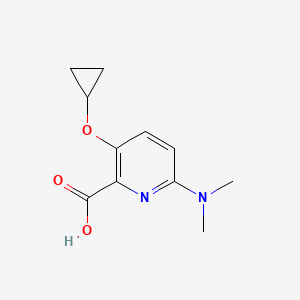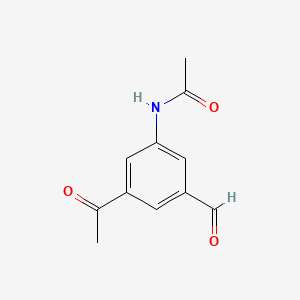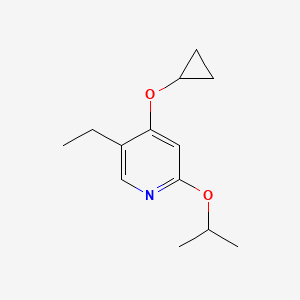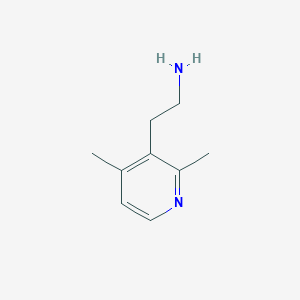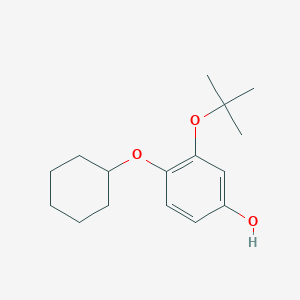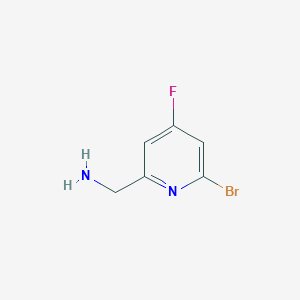![molecular formula C6H4ClN3O B14844964 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[3,4-D]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a chlorine atom at the 2-position and a keto group at the 5-position further enhances its reactivity and potential for diverse chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction mixture is then treated with aqueous hydrogen chloride solution to facilitate cyclization and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the keto group, potentially leading to the formation of hydroxyl derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Hydroxyl derivatives.
Substitution: Substituted pyrrolo[3,4-D]pyrimidine derivatives with various functional groups.
科学的研究の応用
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features and potential as a kinase inhibitor.
Pyrrolo[2,3-D]pyrimidine: Shares the pyrimidine core but differs in the position of the nitrogen atoms and substituents.
Uniqueness
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine atom at the 2-position and keto group at the 5-position make it particularly suitable for targeted chemical modifications and biological interactions.
特性
分子式 |
C6H4ClN3O |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
2-chloro-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11) |
InChIキー |
IHFUIMKEEDRDBQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC(=NC=C2C(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


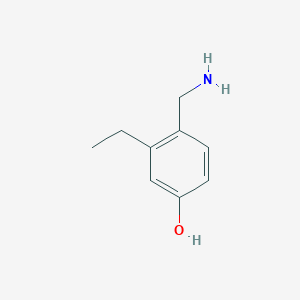
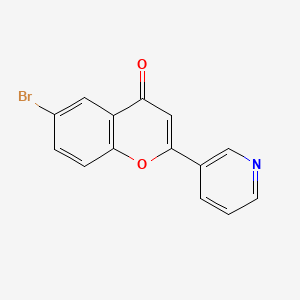
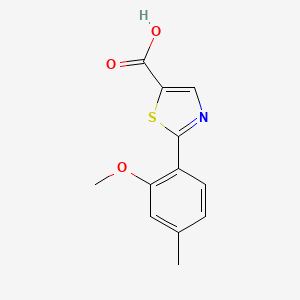

![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)

